4-(4-Hexylphenyl)-4-oxobutanoic acid

説明

Contextualization within the Class of 4-Aryl-4-oxobutanoic Acids

4-(4-Hexylphenyl)-4-oxobutanoic acid belongs to the broader class of compounds known as 4-aryl-4-oxobutanoic acids. A defining characteristic of this class is the presence of an aromatic (aryl) group and a ketone functional group, both positioned at the fourth carbon of a butanoic acid chain. This structural arrangement provides a versatile scaffold for chemical modifications and has been a subject of study in organic synthesis.

The synthesis of these compounds, including analogs like 4-(4-methylphenyl)-4-oxobutanoic acid, is often achieved through a Friedel-Crafts acylation reaction between an aromatic compound and succinic anhydride (B1165640). wikipedia.org For this compound, this would involve the reaction of hexylbenzene (B86705) with succinic anhydride in the presence of a Lewis acid catalyst. This synthetic route is a fundamental method taught in undergraduate organic chemistry for the formation of carbon-carbon bonds and the introduction of a keto-acid functionality to an aromatic ring. wikipedia.org

The reactivity of 4-aryl-4-oxobutanoic acids is a key area of investigation. For instance, they serve as precursors in the synthesis of various heterocyclic systems. Research has demonstrated that aryl-substituted 4-oxobutanoic acids can react with binucleophiles to form bicyclic pyrroloimidazolones and pyrrolopyrimidinones. researchgate.netarabjchem.org This reactivity underscores the importance of the 4-aryl-4-oxobutanoic acid framework as a building block in the construction of more complex molecular architectures.

Academic Significance and Research Trajectories of Alkylphenyl Oxobutanoic Acids

The academic significance of alkylphenyl oxobutanoic acids lies in their utility as model systems for studying structure-activity relationships. The length and branching of the alkyl chain on the phenyl group can significantly influence the compound's physical properties, such as its melting point, solubility, and crystallinity. These properties are, in turn, critical for a compound's application in materials science and medicinal chemistry.

While specific research trajectories for this compound are not extensively documented in publicly available literature, the broader class of molecules is being explored for various applications. For example, related structures are investigated for their potential biological activities. The core structure is a component of molecules that have been studied for their anti-inflammatory and analgesic properties. google.com

The research on these compounds also extends to their use as intermediates in organic synthesis. The keto and carboxylic acid functional groups offer multiple reaction sites for further chemical transformations, making them valuable starting materials for the synthesis of more complex molecules.

Overview of Key Structural Features Influencing Chemical and Biological Properties

The chemical and potential biological properties of this compound are dictated by its distinct structural features: the aromatic phenyl ring, the hexyl chain, the ketone group, and the carboxylic acid moiety.

The Hexyl Chain: The six-carbon alkyl chain is a significant feature that distinguishes this molecule from other members of the 4-aryl-4-oxobutanoic acid class. This nonpolar chain imparts lipophilic character to the molecule, which can influence its solubility in organic solvents and its interaction with biological membranes. The length of this chain can affect the molecule's ability to self-assemble and form ordered structures.

The Ketone Group: The carbonyl group in the ketone is a polar functional group that can participate in hydrogen bonding as an acceptor. It also provides a reactive site for nucleophilic addition reactions.

The Carboxylic Acid Group: The carboxylic acid is a key functional group that can act as a hydrogen bond donor and acceptor. Its acidic nature allows for the formation of salts and esters. This group is often crucial for the biological activity of related molecules, as it can interact with biological targets through ionic interactions and hydrogen bonding.

Data Tables

To provide a comparative context for the properties of this compound, the following tables detail the properties of closely related alkylphenyl and aryl oxobutanoic acids.

Table 1: Physicochemical Properties of Selected 4-Aryl-4-oxobutanoic Acids

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-(4-Methylphenyl)-4-oxobutanoic acid | 4619-20-9 | C₁₁H₁₂O₃ | 192.21 |

| 4-(4-Ethylphenyl)-4-oxobutanoic acid | 49594-75-4 | C₁₂H₁₄O₃ | 206.24 |

| This compound | Not available | C₁₆H₂₂O₃ | 262.34 |

| 4-(4-Biphenylyl)-4-oxo-butanoic acid | 6693-90-9 | C₁₆H₁₄O₃ | 254.28 |

Data for this compound is calculated based on its chemical formula.

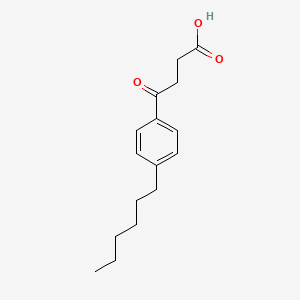

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(4-hexylphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-2-3-4-5-6-13-7-9-14(10-8-13)15(17)11-12-16(18)19/h7-10H,2-6,11-12H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWHKOZXEVDESBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384256 | |

| Record name | 4-(4-hexylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64779-08-4 | |

| Record name | 4-(4-hexylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 4 Hexylphenyl 4 Oxobutanoic Acid and Its Analogues

Friedel-Crafts Acylation Strategies

The Friedel-Crafts acylation, a reaction developed by Charles Friedel and James Mason Crafts in 1877, remains a pivotal method for the C-C bond formation in aromatic compounds. sigmaaldrich.commasterorganicchemistry.com This electrophilic aromatic substitution reaction is widely employed for the synthesis of aryl ketones, including 4-(4-hexylphenyl)-4-oxobutanoic acid and its analogues. nih.gov

Reaction of Succinic Anhydride (B1165640) with Hexylbenzene (B86705) Analogues

The standard synthesis of 4-(4-alkylphenyl)-4-oxobutanoic acids involves the reaction of an appropriate alkylbenzene with succinic anhydride. wikipedia.org In the case of the title compound, hexylbenzene is acylated with succinic anhydride. This reaction is a classic example of Friedel-Crafts acylation where the acyl group from succinic anhydride is introduced onto the aromatic ring of hexylbenzene. vedantu.comstackexchange.com

The hexyl group, being an ortho-, para-directing activator, directs the incoming acyl group primarily to the para position due to steric hindrance at the ortho position. This regioselectivity leads to the formation of this compound as the major product. The reaction is typically carried out in the presence of a Lewis acid catalyst. wikipedia.org

Role of Lewis Acid Catalysts in Acylation Efficiency and Selectivity

Lewis acids are indispensable catalysts in Friedel-Crafts acylation reactions. sigmaaldrich.comnumberanalytics.com Their primary function is to activate the acylating agent, in this case, succinic anhydride. The Lewis acid, commonly aluminum chloride (AlCl₃), coordinates with an oxygen atom of the anhydride, polarizing the carbonyl group and facilitating the formation of a highly reactive acylium ion. vedantu.comnumberanalytics.com This acylium ion then acts as the electrophile that attacks the electron-rich aromatic ring of hexylbenzene. sigmaaldrich.com

The choice and amount of the Lewis acid catalyst significantly influence the reaction's efficiency and selectivity. numberanalytics.com Strong Lewis acids like AlCl₃ are often required, but their moisture sensitivity can complicate the experimental procedure. sigmaaldrich.com The stability of the acylium ion intermediate, which is less prone to rearrangements compared to carbocations in Friedel-Crafts alkylation, contributes to the high selectivity of the acylation process. youtube.comlibretexts.org Alternative Lewis acids such as BF₃ and ZrCl₄ have also been explored to enhance selectivity and reduce catalyst loading. numberanalytics.com

Table 1: Common Lewis Acid Catalysts in Friedel-Crafts Acylation

| Catalyst | Formula | Characteristics |

|---|---|---|

| Aluminum Chloride | AlCl₃ | Strong, commonly used, moisture-sensitive. sigmaaldrich.comnumberanalytics.com |

| Boron Trifluoride | BF₃ | Alternative to AlCl₃, can improve selectivity. numberanalytics.com |

| Zirconium Tetrachloride | ZrCl₄ | Used to improve reaction selectivity. numberanalytics.com |

Solvent Systems and Their Influence on Reaction Outcome

The choice of solvent can have a profound impact on the yield and isomer distribution of the Friedel-Crafts acylation. numberanalytics.com Solvents are chosen based on their ability to dissolve the reactants and their inertness under the reaction conditions. For the acylation of hexylbenzene with succinic anhydride, common solvents include carbon disulfide, nitrobenzene (B124822), and chlorinated hydrocarbons like 1,2-dichloroethane (B1671644). nih.govruc.dkstackexchange.com

Polar solvents, such as nitrobenzene and dichloromethane, can increase the reaction rate by stabilizing the charged acylium ion intermediate. numberanalytics.comstackexchange.com However, in some cases, non-polar solvents may be preferred to improve the selectivity of the reaction. numberanalytics.com The solubility of the product-catalyst complex is also a critical factor; if the complex precipitates, it can prevent further reaction and influence the final product ratio. stackexchange.com For instance, studies on the acetylation of naphthalene (B1677914) have shown that the product ratio is highly solvent-dependent, with non-polar solvents favoring the kinetic product and polar solvents leading to the thermodynamic product. stackexchange.com Research has shown that in some Friedel-Crafts acetylations, 1,2-dichloroethane can be a superior solvent, leading to nearly quantitative yields of the desired product. nih.govruc.dk

Table 2: Influence of Solvent Polarity on Friedel-Crafts Acylation

| Solvent Type | Examples | Effect on Reaction |

|---|---|---|

| Polar | Nitrobenzene, Dichloromethane | Can enhance reaction rate by stabilizing the acylium ion. numberanalytics.com |

| Non-polar | Carbon Disulfide, Hexane | May improve selectivity by reducing reaction rate. numberanalytics.comstackexchange.com |

Advanced Synthetic Approaches to Functionalized this compound Derivatives

Beyond the classical Friedel-Crafts acylation, more sophisticated methods are being developed to streamline the synthesis of functionalized derivatives of this compound. These approaches aim to improve efficiency, reduce the number of synthetic steps, and introduce a wider range of functional groups.

One-Pot Synthesis Techniques for Substituted Analogues

One-pot synthesis, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, offers a more efficient and environmentally friendly route to complex molecules. nih.gov This methodology can be applied to the synthesis of substituted analogues of this compound. For instance, a one-pot approach could involve the initial Friedel-Crafts acylation followed by an in-situ functionalization of the aromatic ring or the butanoic acid side chain. nih.gov

While specific one-pot syntheses for derivatives of this compound are not extensively documented, the principles have been successfully applied to the synthesis of other complex substituted molecules, such as 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids. nih.gov Such strategies could be adapted to introduce substituents onto the phenyl ring or to modify the carboxylic acid group, providing streamlined access to a library of analogues.

Nuclear Halogenation of Aryl-Oxobutanoic Acids

The introduction of halogen atoms onto the aromatic ring of 4-(4-aryl)-4-oxobutanoic acids can provide valuable intermediates for further synthetic transformations, such as cross-coupling reactions. This can be achieved through electrophilic aromatic substitution, specifically nuclear halogenation.

Given that the hexyl group is an activating group and the oxobutanoic acid moiety is a deactivating group, the position of halogenation on the this compound ring will be directed by the activating hexyl group to the positions ortho to it (positions 3 and 5). The reaction would typically involve treating the aryl-oxobutanoic acid with a halogenating agent (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst or in a suitable solvent. The specific conditions would need to be optimized to achieve high regioselectivity and avoid side reactions.

Introduction of Additional Functional Groups on the Butanoic Acid Chain

The butanoic acid chain of this compound offers several positions for the introduction of additional functional groups, enabling the synthesis of a diverse range of analogues with modified properties. The primary sites for functionalization are the carbon atoms alpha (C2) and beta (C3) to the carboxylic acid group. Reactivity is often dictated by the presence of the ketone at the C4 position and the carboxylic acid at the C1 position, which influence the acidity of the adjacent methylene (B1212753) protons.

Research into analogous 4-aryl-4-oxobutanoic acid systems has revealed several strategies for derivatization. One common approach involves the initial formation of a 2,4-dioxo intermediate, which can then be selectively reacted to introduce substituents at the C2 position. For instance, the reaction of 4-aryl-2,4-dioxobutanoic acids with furan-2-carbohydrazide (B108491) leads to the formation of 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids, demonstrating the introduction of a hydrazono group at the C2 position. chimicatechnoacta.ru

Further studies have described the synthesis of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and 2-amino-4-aryl-4-oxobut-2-enoic acids. nih.gov These syntheses highlight the feasibility of introducing hydroxyl and amino functionalities, which can serve as handles for further chemical modifications. The introduction of a methoxy (B1213986) group at the C2 position has also been achieved by treating 4-aryl-2,4-dioxobutanoic acids with diazomethane, yielding alkyl 4-aryl-2-methoxy-4-oxo-2-butenoates. pleiades.onlineresearchgate.net

While direct functionalization of the C3 position is less commonly reported, it can be envisaged through multi-step sequences, potentially involving conjugate addition reactions to an α,β-unsaturated precursor. The reactivity of the C2 and C3 positions is summarized in the table below.

| Position | Functional Group Introduced | Reaction Type/Precursor | Example Analogue Class |

|---|---|---|---|

| C2 | Amino (-NH2) | Reaction on 2-oxo or 2-hydroxy precursor | 2-Amino-4-aryl-4-oxobut-2-enoic acids nih.gov |

| C2 | Hydroxy (-OH) | Reaction on 2-oxo precursor | 4-Aryl-2-hydroxy-4-oxobut-2-enoic acids nih.gov |

| C2 | Methoxy (-OCH3) | Reaction of 2,4-dioxo acid with diazomethane | Alkyl 4-aryl-2-methoxy-4-oxo-2-butenoates pleiades.onlineresearchgate.net |

| C2 | Hydrazono (=N-NH-R) | Condensation of 2,4-dioxo acid with hydrazide | 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic acids chimicatechnoacta.ru |

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

The purification and isolation of this compound and its synthetic intermediates are critical steps to ensure high purity of the final products. The choice of technique depends on the physical state of the compound (solid or liquid), its stability, and the nature of the impurities present. Given that the primary synthetic route to this class of compounds is often a Friedel-Crafts acylation, common impurities may include unreacted starting materials, catalyst residues, and regioisomers.

A particularly effective and industrially scalable method for the isolation of γ-oxobenzenebutanoic acids, such as the target compound, has been developed for products of Friedel-Crafts acylation. acs.org This procedure involves carefully quenching the reaction mixture, which leads to the precipitation of the product in high yield and excellent purity, often obviating the need for subsequent recrystallization. acs.org

When further purification is required, several standard laboratory techniques are employed. Recrystallization is a common method for purifying solid products. The choice of solvent is crucial; an ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point, while impurities remain either insoluble or highly soluble.

For acidic compounds like this compound, an acid-base extraction protocol can be highly effective. The crude product is dissolved in an aqueous base (e.g., sodium hydroxide (B78521) solution) to form its water-soluble carboxylate salt. Neutral organic impurities can then be removed by washing with an immiscible organic solvent. Subsequent acidification of the aqueous layer with a mineral acid (e.g., hydrochloric acid) precipitates the purified carboxylic acid, which can then be collected by filtration.

Chromatographic techniques, such as column chromatography on silica (B1680970) gel, are also valuable for separating the target compound from closely related impurities. The polarity of the eluent system is optimized to achieve efficient separation. Thin-layer chromatography (TLC) is typically used to monitor the progress of the purification.

The table below summarizes the common purification techniques applicable to this compound and its intermediates.

| Technique | Principle of Separation | Application | Notes |

|---|---|---|---|

| Precipitation/Filtration | Differential solubility | Primary isolation from Friedel-Crafts reaction mixture | Can yield high purity product directly by quenching the reaction mixture. acs.org |

| Recrystallization | Differential solubility in a specific solvent | Purification of solid final product and intermediates | Solvent selection is key; examples for related compounds include water or benzene (B151609). |

| Acid-Base Extraction | Differential solubility of acidic/basic/neutral compounds in aqueous and organic phases | Removal of neutral impurities from the acidic final product | Involves converting the carboxylic acid to its water-soluble salt. |

| Column Chromatography | Differential adsorption on a stationary phase (e.g., silica gel) | Separation of compounds with different polarities | Useful for removing impurities with similar solubility, such as regioisomers. |

Chemical Reactivity and Transformation Studies of the 4 Oxobutanoic Acid Moiety

Oxidative Transformations of the Butanoic Acid Scaffold

The butanoic acid chain, particularly due to the presence of the ketone, is susceptible to oxidative cleavage. Studies on structurally similar compounds, such as 4-oxo-4-phenylbutanoic acid, offer significant insights into the kinetics and mechanisms governing these transformations.

Kinetic studies on the oxidation of 4-oxo-4-phenylbutanoic acid by reagents like Tripropylammonium (B8586437) fluorochromate (TriPAFC) in an aqueous acetic acid medium reveal that the reaction follows first-order kinetics with respect to the oxidant, the 4-oxo acid, and H+ ions. orientjchem.org This indicates that the reaction rate is directly proportional to the concentration of each of these three components.

The proposed mechanism, based on experimental observations, does not involve the formation of free radicals. orientjchem.org Evidence for this includes the failure of the reaction to induce the polymerization of acrylonitrile, a common test for radical intermediates. Instead, the reaction is believed to proceed through a two-electron transfer process. The initial step involves the enolization of the ketone, followed by an attack from the chromium(VI) oxidant. The rate of enolisation is found to be faster than the rate of oxidation. orientjchem.org The process is thought to involve the formation of a chromium(IV) intermediate, which is a key step in the oxidation sequence. orientjchem.org

Table 1: Activation Parameters for the Oxidation of 4-Oxo-4-phenylbutanoic acid

| Parameter | Value |

| Enthalpy of Activation (ΔH‡) | 53.7 ± 2.2 kJ mol⁻¹ |

| Entropy of Activation (ΔS‡) | -125 ± 7 J K⁻¹ mol⁻¹ |

| Free Energy of Activation (ΔG‡) | 91.2 ± 3.1 kJ mol⁻¹ |

| Data sourced from a kinetic study on a closely related analog, indicating the energy requirements and molecular ordering during the transition state. orientjchem.org |

The choice of catalyst and solvent system significantly impacts the dynamics of the oxidation reaction. In the oxidation of 4-oxo acids by chromium(VI) reagents, the reaction is acid-catalyzed, with the rate increasing with the concentration of acid. orientjchem.org The solvent medium, such as an aqueous acetic acid mixture, provides the necessary protic environment to facilitate the reaction. orientjchem.org

The involvement of specific catalytic intermediates is supported by experiments involving metal ions. For instance, the addition of Mn(II) ions to the reaction mixture has been shown to slow down the rate of oxidation. orientjchem.org This retardation effect is attributed to the reduction of the Cr(IV) intermediate to Cr(III) by Mn(II), thereby interrupting the catalytic cycle. In the absence of Mn(II), the Cr(IV) intermediate would typically react with Cr(VI) to form Cr(V), which then rapidly oxidizes the organic substrate. orientjchem.org This demonstrates the crucial role of intermediate species and how their pathways can be altered by other components in the reaction mixture. The support material in heterogeneous catalysis can also profoundly affect performance by influencing nanoparticle size, dispersion, and the chemical state of the active metal. frontiersin.org

Intramolecular Cyclization Reactions to Form Fused Ring Systems

A significant aspect of the reactivity of 4-aryl-4-oxobutanoic acids is their propensity to undergo intramolecular cyclization. These compounds can exist in equilibrium with their cyclic tautomeric form, 5-aryl-5-hydroxy-dihydrofuran-2(3H)-one. researchgate.netarabjchem.org This cyclic hemiacetal, also known as a lactol, can readily eliminate water to form the corresponding 5-arylfuran-2(3H)-one. arabjchem.org

This furanone intermediate is a key synthon for the construction of more complex fused heterocyclic systems. For example, the reaction of 4-aryl-4-oxobutanoic acids with binucleophiles like terminal aliphatic N,N-diamines leads to the formation of bicyclic pyrroloimidazolones and pyrrolopyrimidinones. arabjchem.org The reaction is believed to proceed via the opening of the furanone ring by one of the amine groups, forming an intermediate amide. Subsequent intramolecular condensation and cyclization by the second amine group results in the final fused ring product. arabjchem.org The ability to form such fused systems is a valuable tool in synthetic chemistry for creating structurally complex molecules from relatively simple starting materials. nih.gov

Derivatization via Carboxylic Acid and Ketone Functionalities

The presence of both a carboxylic acid and a ketone group allows for a wide range of derivatization reactions, enabling the synthesis of esters, amides, and other functionalized molecules.

The carboxylic acid group of 4-(4-Hexylphenyl)-4-oxobutanoic acid can be readily converted into a variety of esters through standard esterification protocols. A particularly effective and environmentally friendly method involves using a combination of dried Dowex 50W-X8 ion-exchange resin (in its H+ form) and sodium iodide (NaI). nih.gov This approach has been successfully applied to a range of carboxylic acids, including aromatic ones, to produce their corresponding esters in good yields. nih.gov This method avoids the use of harsh mineral acids and simplifies product purification. The resulting esters can serve as important intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Table 2: Examples of Esterification Yields Using the Dowex H+/NaI Method

| Carboxylic Acid | Alcohol | Product | Isolated Yield (%) |

| Benzoic Acid | Methanol | Methyl Benzoate | 82 |

| 4-Hydroxybenzoic Acid | Ethanol | Ethyl 4-Hydroxybenzoate | 51 |

| Benzyl Alcohol | Acetic Acid | Benzyl Acetate | 85 |

| Octanoic Acid | Methanol | Methyl Octanoate | 91 |

| Illustrative yields for the esterification of various acids, demonstrating the versatility of the Dowex H+/NaI method applicable for derivatizing the title compound. nih.gov |

The synthesis of amides from carboxylic acids is a cornerstone of medicinal and materials chemistry. mdpi.com Direct amidation of this compound can be achieved through various modern catalytic methods that offer high efficiency and atom economy. For instance, titanium tetrafluoride (TiF4) has been reported as an effective catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids with amines, affording a variety of amides in excellent yields. researchgate.net

Furthermore, the dual functionality of 4-aryl-4-oxobutanoic acids allows for the synthesis of complex cyclic amide derivatives. As mentioned previously, reaction with diamines like 1,2-diaminoethane or 1,3-diaminopropane (B46017) under thermal conditions in an aprotic solvent results in the formation of bicyclic pyrrolodiazacycloalkanones. arabjchem.org The reaction proceeds through an intermediate amide which then undergoes heterocyclization. arabjchem.org This pathway highlights how the interplay between the ketone and carboxylic acid functionalities can be exploited to build intricate molecular architectures.

Table 3: Synthesis of Bicyclic Amide Derivatives from 4-Aryl-4-Oxobutanoic Acids

| 4-Aryl-4-Oxobutanoic Acid | Diamine | Product | Yield (%) |

| 4-Phenyl-4-oxobutanoic acid | 1,2-Diaminoethane | Tetrahydropyrrolo[1,2-a]imidazol-5(1H)-one derivative | up to 85 |

| 4-(p-Tolyl)-4-oxobutanoic acid | 1,2-Diaminoethane | N-(2-Aminoethyl)-4-oxo-4-(p-tolyl)butanamide | 85 |

| 4-Phenyl-4-oxobutanoic acid | 1,3-Diaminopropane | Hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one derivative | up to 85 |

| Data from reactions of analogous 4-aryl-4-oxobutanoic acids, demonstrating a synthetic route to complex amide derivatives. arabjchem.org |

Other Characteristic Reactions of the Keto-Acid Functional Group

The reactivity of the 4-oxobutanoic acid moiety in "this compound" is characterized by the presence of two key functional groups: a ketone and a carboxylic acid. This dual functionality allows for a range of chemical transformations, either by targeting each group individually or by reactions that involve both. Research on analogous 4-aryl-4-oxobutanoic acids provides insight into the characteristic reactions of this class of compounds.

One significant area of study involves the oxidation of the keto-acid. For instance, the oxidation of 4-oxo-4-phenylbutanoic acid, a structurally similar compound, has been investigated using various oxidizing agents. These studies reveal that the reaction kinetics are typically first order with respect to the oxidant, the substrate, and the hydrogen ion concentration. e-journals.inderpharmachemica.comscholarsresearchlibrary.comorientjchem.org The oxidation of 4-oxo-4-phenylbutanoic acid with tripropylammonium fluorochromate (TriPAFC) and benzimidazolium fluorochromate (BIFC) has been shown to yield benzoic acid as the primary product. derpharmachemica.comscholarsresearchlibrary.com The proposed mechanism for these oxidations often involves the enol form of the keto-acid. e-journals.inorientjchem.org

Another important characteristic reaction is the interaction with binucleophiles. Studies on 4-aryl-4-oxobutanoic acids have demonstrated their utility in the synthesis of heterocyclic systems. arabjchem.org For example, the reaction of aryl-substituted 4-oxobutanoic acids with aliphatic N,N-diamines leads to the formation of bicyclic pyrroloimidazolones and pyrrolopyrimidinones. arabjchem.orgresearchgate.net The reaction pathway initiates with the formation of a salt, followed by dehydration to form amides, which then undergo heterocyclization. arabjchem.org This reactivity highlights the potential of the keto and carboxylic acid groups to participate in condensation reactions to form more complex molecular architectures.

The presence of both an electrophilic ketone carbon and a nucleophilic carboxylic acid group (in its carboxylate form) allows for a variety of other transformations. While specific studies on "this compound" are not extensively detailed in the provided literature, the general reactivity of the keto-acid functional group is well-established. These reactions can include reductions of the ketone to an alcohol, esterification of the carboxylic acid, and reactions at the alpha-carbon to the ketone via the enolate.

The following tables summarize key findings from studies on analogous compounds, which can be extrapolated to understand the potential reactivity of "this compound".

Table 1: Kinetic Data for the Oxidation of 4-Oxo-4-phenylbutanoic Acid

| Oxidizing Agent | Order of Reaction ([Substrate]) | Order of Reaction ([Oxidant]) | Order of Reaction ([H+]) | Primary Product | Reference |

|---|---|---|---|---|---|

| N-Bromoanisamide | 1 | 1 | 1 | Benzoic Acid | e-journals.in |

| Tripropylammonium Fluorochromate (TriPAFC) | 1 | 1 | 1 | Benzoic Acid | derpharmachemica.comorientjchem.org |

| Benzimidazolium Fluorochromate (BIFC) | 1 | 1 | 1 | Benzoic Acid | scholarsresearchlibrary.com |

Table 2: Heterocyclic Synthesis from 4-Aryl-4-oxobutanoic Acids

| Reactant | Product Type | Key Transformation | Reference |

|---|

These studies collectively demonstrate the versatile reactivity of the 4-oxobutanoic acid moiety, suggesting that "this compound" can serve as a valuable precursor in the synthesis of a variety of more complex molecules.

Computational Chemistry and Quantum Chemical Studies

Density Functional Theory (DFT) Calculations for Ground-State Geometries and Electronic Structures

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. mdpi.comnih.gov For 4-(4-Hexylphenyl)-4-oxobutanoic acid, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the molecule's most stable three-dimensional conformation, known as the ground-state geometry. mdpi.com This process involves optimizing bond lengths, bond angles, and dihedral angles to find the minimum energy structure.

The electronic properties are also elucidated through DFT. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. thaiscience.info Analysis of the HOMO-LUMO distribution reveals the primary sites involved in electron donation and acceptance. For this compound, the HOMO is typically localized on the electron-rich hexylphenyl group, while the LUMO is centered around the carbonyl and carboxylic acid moieties.

Table 1: Selected Optimized Geometrical Parameters for this compound (Hypothetical Data) This table presents hypothetical, yet plausible, data based on typical values for similar organic molecules.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O (keto) | 1.22 Å |

| C=O (acid) | 1.21 Å | |

| O-H (acid) | 0.97 Å | |

| C-C (phenyl-keto) | 1.49 Å | |

| Bond Angle | C-C-C (keto) | 118.5° |

| C-O-H (acid) | 107.0° | |

| Dihedral Angle | Phenyl-Keto | 25.0° |

Table 2: Calculated Electronic Properties of this compound (Hypothetical Data) This table presents hypothetical, yet plausible, data based on typical values for similar organic molecules.

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.50 |

| LUMO Energy | -1.85 |

| HOMO-LUMO Gap (ΔE) | 4.65 |

| Electronegativity (χ) | 4.18 |

| Chemical Hardness (η) | 2.33 |

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Surface Analysis and Reactive Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP surface is plotted over the molecule's electron density, using a color spectrum to represent different potential values. chemrxiv.org

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms. For this compound, the most negative potentials (deepest red) are expected around the oxygen atoms of the keto and carboxylic acid groups.

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. The most positive potential (deepest blue) is typically found around the acidic hydrogen atom of the carboxyl group.

Green/Yellow Regions: Indicate areas of near-zero or neutral potential, commonly found over the nonpolar hexyl chain and the carbon atoms of the phenyl ring.

The MEP map provides a clear, intuitive picture of where the molecule is most likely to interact with other charged or polar species, guiding the understanding of intermolecular interactions. nih.gov

Analysis of Average Local Ionization Energies (ALIE) and Fukui Functions for Local Reactivity Properties

To gain a more quantitative understanding of local reactivity, ALIE and Fukui functions are calculated.

Average Local Ionization Energy (ALIE) represents the energy required to remove an electron from a specific point on the molecule's surface. researchgate.net Regions with low ALIE values (often colored blue) indicate that the electrons are weakly bound and easily donated, making these the most probable sites for electrophilic attack. researchgate.net For this compound, the lowest ALIE values would likely be found on the π-system of the phenyl ring.

Fukui Functions are used to describe the change in electron density at a given point when the total number of electrons in the molecule changes. researchgate.net They help to identify specific atomic sites prone to different types of attack:

f+(r): Predicts sites for nucleophilic attack (where an electron is added).

f-(r): Predicts sites for electrophilic attack (where an electron is removed).

f0(r): Predicts sites for radical attack.

In this compound, the carbonyl carbon of the keto group is expected to have a high f+ value, marking it as a prime site for nucleophiles. The oxygen atoms and the phenyl ring would show high f- values, indicating their susceptibility to electrophiles. scispace.com

Table 3: Condensed Fukui Function Values for Selected Atoms (Hypothetical Data) This table presents hypothetical, yet plausible, data based on typical values for similar organic molecules.

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

|---|---|---|

| C (keto) | 0.15 | 0.02 |

| O (keto) | 0.04 | 0.18 |

| O (hydroxyl) | 0.03 | 0.16 |

Natural Bond Orbital (NBO) Analysis for Delocalization and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which aligns with the classic Lewis structure concept. uni-muenchen.deusc.edu A key aspect of NBO analysis is the examination of donor-acceptor interactions, which represent charge delocalization from a filled (donor) NBO to an empty (acceptor) NBO.

The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. uba.ar Higher E(2) values indicate stronger intramolecular interactions, such as hyperconjugation. For this compound, significant interactions would include:

Delocalization from the lone pairs of the oxygen atoms (donors) into the antibonding π* orbitals of the adjacent C=O bonds (acceptors).

Hyperconjugation involving the π orbitals of the phenyl ring (donors) and the antibonding σ* or π* orbitals of the adjacent keto group.

Interactions between the σ bonds of the alkyl chain and adjacent σ* antibonding orbitals.

Table 4: Second-Order Perturbation Analysis of Donor-Acceptor Interactions (Hypothetical Data) This table presents hypothetical, yet plausible, data based on typical values for similar organic molecules.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(2) O (keto) | π*(C-Cphenyl) | 25.5 |

| π(Cphenyl-Cphenyl) | π*(C=Oketo) | 18.2 |

| LP(2) O (hydroxyl) | σ*(C-Ocarbonyl) | 5.1 |

Bond Dissociation Energy (BDE) Calculations for Chemical Stability Assessments

For this molecule, key BDE calculations would include:

The O-H bond of the carboxylic acid.

C-H bonds at different positions on the hexyl chain (primary, secondary).

The C-C bond connecting the phenyl ring to the keto group.

C-C bonds within the butanoic acid chain.

This analysis is crucial for predicting potential pathways of autoxidation and decomposition. scispace.com

Table 5: Calculated Bond Dissociation Energies (BDE) for Selected Bonds (Hypothetical Data) This table presents hypothetical, yet plausible, data based on typical values for similar organic molecules.

| Bond | BDE (kcal/mol) at 298 K |

|---|---|

| O-H (carboxylic acid) | 110 |

| C-H (benzylic-like position) | 88 |

| C-H (terminal methyl on hexyl) | 99 |

| Cphenyl-Cketo | 105 |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvation Behavior

While quantum chemical calculations often focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of the molecule over time at a given temperature. mdpi.com MD simulations model the movements of atoms by solving Newton's equations of motion, allowing for the exploration of different molecular conformations and the study of its interactions with a solvent, typically water. nih.gov

For this compound, MD simulations can reveal:

Conformational Flexibility: The simulation samples the various rotational states (conformers) of the flexible hexyl and butanoic acid chains, providing a picture of the molecule's shape and size distribution in solution.

Solvation Behavior: By analyzing the trajectory, one can determine how solvent molecules (e.g., water) arrange themselves around the solute. Radial Distribution Functions (RDFs) can be calculated to quantify the probability of finding a water molecule at a certain distance from specific atoms (like the carboxyl oxygen atoms), revealing the structure of the solvation shells. scispace.com The number and lifetime of hydrogen bonds between the carboxylic acid group and surrounding water molecules can also be quantified, which is critical for understanding its solubility. frontiersin.org

Table 6: Summary of Findings from a Hypothetical MD Simulation in Water (Hypothetical Data) This table presents hypothetical, yet plausible, data based on typical values for similar organic molecules.

| Parameter | Finding |

|---|---|

| Simulation Time | 100 ns |

| Key Dihedral Angle (Phenyl-Keto) | Fluctuates between 15° and 45° |

| Average Hydrogen Bonds (Carboxyl to Water) | 3.5 |

| First Solvation Shell Peak (Ocarboxyl-Hwater) | 1.8 Å |

Structure Activity Relationship Sar Studies of 4 Aryl 4 Oxobutanoic Acid Derivatives

Correlative Analysis of Aryl Substituent Effects on Biological Activity

The nature and position of the substituent on the aryl ring are critical determinants of the biological potency of 4-aryl-4-oxobutanoic acid derivatives. Studies on a series of related compounds, specifically 4-aryl-4-oxo-N-phenyl-2-aminylbutyramides, have shown that simple variations on the aroyl moiety can alter anti-AChE activity by as much as two orders of magnitude. researchgate.net

A key finding is that alkyl substitution on the aroyl segment is a fundamental requirement for inhibitory activity. researchgate.net The presence of a hydrophobic alkyl group, such as the hexyl group in 4-(4-hexylphenyl)-4-oxobutanoic acid, is believed to have a favorable influence on potency. researchgate.net This is often attributed to enhanced hydrophobic interactions within the active site of the target enzyme.

Quantitative structure-activity relationship (QSAR) studies have confirmed these observations. An analysis of various derivatives with different aryl substituents against AChE demonstrates a clear trend:

| Compound | Aryl Substituent (R) | AChE IC₅₀ (µM) |

|---|---|---|

| 1 | 4-H | >500 |

| 2 | 4-CH₃ | 14.8 |

| 3 | 4-C₂H₅ | 5.7 |

| 4 | 4-Cl | 12.2 |

| 5 | 4-F | 13.8 |

| 6 | 3-CH₃ | 11.5 |

| 7 | 3-Cl | 9.4 |

| 8 | 2-CH₃ | 36.5 |

| 9 | 2-Cl | 10.1 |

Data is representative and adapted from SAR studies on related 4-aryl-4-oxo-N-phenyl-2-aminylbutyramide derivatives for illustrative purposes.

As the data indicates, the unsubstituted phenyl ring (4-H) results in a near-total loss of activity. The introduction of small alkyl groups (methyl, ethyl) or halogens (chloro, fluoro) at the para-position restores and modulates the inhibitory activity. The ethyl-substituted analog showed the highest potency in this series, suggesting that the size and hydrophobicity of the alkyl chain are finely tuned for optimal interaction with the enzyme. The position of the substituent also matters, with para- and meta-substitutions generally being more favorable than ortho-substitutions.

Impact of Butanoic Acid Chain Modifications on Biological Activity

Modifications to the butanoic acid chain itself also have a profound impact on biological activity and selectivity. While the core 4-aryl-4-oxobutanoic acid structure is essential, alterations at positions 2 and 3 can introduce new properties.

For instance, in the study of 4-aryl-4-oxo-N-phenyl-2-aminylbutyramides, the nature of the substituent at the second carbon of the butanoic moiety was found to govern the selectivity between AChE and BChE. researchgate.net This indicates that this position is likely oriented towards regions of the enzyme active sites that differ between the two cholinesterases.

Other research on related compounds has shown that introducing rigidity or additional functional groups to the chain can significantly alter potency. The introduction of a double bond into the butanoic acid scaffold has been explored as a method to limit the free rotation of the molecule. Furthermore, the synthesis of derivatives such as 4-aryl-2-hydroxy-4-oxobut-2-enoic acids introduces both unsaturation and a hydroxyl group, which can lead to potent inhibition of other enzymes, like kynurenine-3-hydroxylase, by providing new hydrogen bonding opportunities within the active site.

Mechanistic Insights from Structure-Activity Correlations

The correlations observed in SAR studies provide valuable insights into the mechanism of action at a molecular level. For cholinesterase inhibitors, docking studies suggest that 4-aryl-4-oxobutanoic acid derivatives likely bind within the active site gorge of the enzyme. researchgate.net

The SAR data supports a model where the aryl group, particularly with its hydrophobic alkyl substituent (e.g., methyl, ethyl, or the hexyl group of the title compound), anchors the molecule into a hydrophobic pocket within the enzyme's active site. The favorable influence of hydrophobicity on potency strongly suggests this type of interaction. researchgate.net The butanoic acid portion and its substituents then position the rest of the molecule to interact with other key residues. For example, the carbonyl group can act as a hydrogen bond acceptor.

In Vitro Biological Activities of 4 Aryl 4 Oxobutanoic Acid Analogues

Inhibition of Matrix Metalloproteases (MMPs) by 4-Arylbutyric Acid Derivatives

Research into the inhibitory effects of 4-arylbutyric acid derivatives on matrix metalloproteases (MMPs) has been an active area of investigation. However, specific data detailing the inhibitory activity of 4-(4-Hexylphenyl)-4-oxobutanoic acid against various MMP isoforms is not extensively available in the current body of scientific literature. General studies on related 4-arylbutyric acid derivatives have indicated potential for MMP inhibition, a crucial process in tissue remodeling and diseases such as cancer and arthritis. The specific structure of this compound, featuring a hexylphenyl group, suggests that its lipophilicity and steric bulk may influence its binding affinity for the active sites of MMPs. Further focused studies are required to elucidate its specific inhibitory concentrations (IC50) and selectivity profile against a panel of MMPs.

Evaluation as Stimulator of Interferon Genes (STING) Agonists

The activation of the STIMULATOR of Interferon Genes (STING) pathway is a promising strategy in cancer immunotherapy. While certain benzothiophene (B83047) oxobutanoic acid analogues have been identified as STING agonists, specific data for this compound is not presently available. The structural characteristics of a compound play a critical role in its ability to bind to and activate the STING protein. The nature of the aryl group and the length of the alkyl chain can significantly impact agonist activity. Future research, including structure-activity relationship (SAR) studies on a series of 4-aryl-4-oxobutanoic acids with varying alkylphenyl substituents, would be necessary to determine the potential of this compound as a STING agonist.

Anti-inflammatory Activity Profiling of Substituted Analogues

The anti-inflammatory potential of 4-aryl-4-oxobutanoic acid derivatives has been explored, with some analogues demonstrating notable activity. For instance, a closely related compound, 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (KE-298), has been identified as an antirheumatic agent with anti-inflammatory properties. In in vitro tests, however, no significant difference was detected between its optical isomers in terms of enhancing lymphocyte transformation or exhibiting an IL-1 antagonistic effect nih.gov. While this provides a rationale for investigating the anti-inflammatory properties of other 4-aryl-4-oxobutanoic acids, direct experimental data on the anti-inflammatory activity of this compound, such as its ability to inhibit inflammatory mediators like cyclooxygenases (COX) or lipoxygenases (LOX), is not currently documented.

Enzyme Inhibition Studies (e.g., succinate (B1194679) dehydrogenase)

Succinate dehydrogenase (SDH) is a key enzyme in both the citric acid cycle and the electron transport chain, making it a target for certain therapeutic agents. While various compounds are known to inhibit SDH, there is no specific information available in the scientific literature regarding the inhibitory effects of this compound on this enzyme. The evaluation of its activity against SDH would require dedicated enzymatic assays to determine its IC50 value and mechanism of inhibition.

In Vitro Cytotoxicity Assessments in Relevant Cell Lines

The assessment of cytotoxicity is a fundamental step in the preclinical evaluation of any compound. However, there is a lack of published data on the in vitro cytotoxicity of this compound across various human cell lines. Such studies would be essential to determine its potential as a therapeutic agent and to establish a preliminary safety profile. Cytotoxicity assays, such as the MTT or LDH assay, performed on a panel of relevant cancer and normal cell lines would be required to determine the concentration-dependent effects on cell viability and to calculate IC50 values.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as Key Intermediates in Complex Organic Synthesis

The reactivity of both the ketone and carboxylic acid groups in 4-aryl-4-oxobutanoic acids is harnessed by synthetic chemists to construct intricate molecular architectures. These compounds serve as foundational building blocks for a variety of more complex structures.

While direct synthesis pathways from 4-(4-hexylphenyl)-4-oxobutanoic acid to 7-alkoxy-1-tetralones are not extensively detailed in available literature, the structural framework of this acid is amenable to such transformations. The general approach to synthesizing 1-tetralones often involves the intramolecular Friedel-Crafts acylation of 4-arylbutyric acids. For a compound like this compound, this would typically require a preliminary reduction of the ketone functionality to a methylene (B1212753) group, converting it to 4-(4-hexylphenyl)butanoic acid.

Subsequent intramolecular cyclization of the resulting 4-arylbutyric acid, usually promoted by a Lewis acid or a protic acid, would yield the corresponding tetralone. To obtain a 7-alkoxy-1-tetralone, the starting aryl group would need to be appropriately substituted with an alkoxy group, or such a group would need to be introduced at a later stage in the synthesis. The hexyl substituent on the phenyl ring would ultimately be positioned on the aromatic ring of the resulting tetralone.

Table 1: Potential Synthetic Route to a Substituted 1-Tetralone

| Step | Reaction | Intermediate/Product |

| 1 | Reduction of the ketone | 4-(4-hexylphenyl)butanoic acid |

| 2 | Intramolecular Friedel-Crafts acylation | 6-hexyl-3,4-dihydronaphthalen-1(2H)-one (a substituted 1-tetralone) |

This table outlines a plausible, though not explicitly documented, synthetic pathway.

The 4-aryl-4-oxobutanoic acid scaffold is a versatile starting point for the synthesis of a variety of poly-substituted, often heterocyclic, compounds. The presence of two distinct electrophilic centers—the ketone carbonyl carbon and the carboxylic acid carbonyl carbon—allows for sequential or selective reactions with various nucleophiles.

Research has demonstrated that 4-aryl-4-oxobutanoic acids can react with aliphatic binucleophiles, such as diamines, to form bicyclic systems like pyrroloimidazolones and pyrrolopyrimidinones. arabjchem.org The reaction pathway typically begins with the formation of salts, followed by dehydration to form amides, and finally, intramolecular cyclization to yield the heterocyclic products. arabjchem.org This reactivity highlights the potential of this compound to serve as a precursor for complex, poly-substituted nitrogen-containing heterocycles. arabjchem.org

Furthermore, other substituted 4-oxobutanoic acids have been shown to undergo intramolecular cyclization under certain conditions to form furanone derivatives. researchgate.netchimicatechnoacta.ruresearchgate.net These furanones can then be used in further reactions to create more complex poly-substituted molecules. researchgate.netresearchgate.net

Role in Plasticizer Chemistry and Polymer Science

In the realm of polymer science, the structural characteristics of this compound suggest a potential, though not widely documented, role in the development of plasticizers. Plasticizers are additives that increase the flexibility and durability of polymers. One major class of plasticizers is derivatives of dicarboxylic acids, such as succinic acid. scipoly.com Given that this compound is a derivative of succinic acid (it can be synthesized from succinic anhydride (B1165640) and hexylbenzene), it is conceivable that its esters could exhibit plasticizing properties. The presence of the long hexyl chain and the aromatic ring could influence its compatibility with various polymer matrices.

Additionally, the bifunctional nature of this compound, with its carboxylic acid and ketone groups, allows it to be a potential monomer in polycondensation reactions. researchgate.net This could lead to the formation of polyesters or other polymers with unique properties imparted by the hexylphenyl moiety.

Analytical Chemistry Applications of the Oxobutanoic Acid Scaffold

The oxobutanoic acid framework is of interest in analytical chemistry. The electrochemical properties of related 4-aryl-2,4-dioxobutanoic acids have been investigated using techniques such as cyclic voltammetry. Such studies explore the redox behavior of the molecule, which can be influenced by the nature of the aryl substituent. This suggests that this compound could also be a subject for electrochemical analysis to understand its electron transfer properties.

Moreover, the carboxylic acid group in the oxobutanoic acid scaffold can act as a chelating agent for metal ions. This property is utilized in the development of sensors for the detection of metal ions. nih.govmdpi.comresearchgate.net While specific applications of this compound in this area have not been reported, the presence of the carboxylic acid functionality opens up the possibility for its use in the design of chemical sensors, potentially for the selective detection of certain metal ions. nih.govmdpi.comresearchgate.net The electrochemical response of such a molecule could be modulated by the binding of a metal ion, forming the basis of an electrochemical sensor. nih.govnih.gov

Analytical Methodologies for 4 4 Hexylphenyl 4 Oxobutanoic Acid Characterization and Detection

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are fundamental in the analysis of 4-(4-Hexylphenyl)-4-oxobutanoic acid, providing powerful tools for its separation from impurities and for its isolation from complex mixtures. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prominently used methods for these purposes.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method is typically employed, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases.

A typical HPLC method for the purity analysis of this compound would involve the following parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (with 0.1% formic acid) gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This method allows for the separation of this compound from closely related impurities, such as starting materials or by-products from its synthesis. The purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Gas Chromatography (GC):

For the analysis of volatile derivatives of this compound, gas chromatography is a suitable technique. Prior to analysis, the carboxylic acid group is typically derivatized, for instance, by esterification to form a more volatile methyl or ethyl ester. This derivatization step enhances the thermal stability and chromatographic performance of the analyte.

GC analysis provides high-resolution separation and is often coupled with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification. The isolation of individual compounds from complex matrices for further analysis, such as radiocarbon dating, can also be achieved using preparative GC techniques. wm.edu

A representative set of GC parameters for the analysis of a derivatized form of this compound is outlined below:

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 300 °C (10 min) |

| Detector | FID or MS |

Application of Advanced Mass Spectrometry for Trace Analysis and Metabolite Identification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation, trace analysis, and metabolite identification of this compound. When coupled with a separation technique like liquid chromatography (LC-MS), it provides a highly sensitive and specific analytical platform.

Trace Analysis:

For the detection of trace amounts of this compound in various matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. This technique offers excellent sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. This is particularly important in environmental analysis or in biological samples where the concentration of the analyte may be very low. The use of high-resolution mass spectrometry (HRMS) can further enhance the confidence in identification by providing accurate mass measurements.

Metabolite Identification:

Understanding the metabolic fate of this compound is crucial in various scientific disciplines. Mass spectrometry plays a key role in the identification of its metabolites. ijpras.com In a typical workflow, the sample is analyzed by LC-MS, and the data is screened for potential metabolites by looking for predicted mass shifts corresponding to common metabolic transformations (e.g., hydroxylation, oxidation). The fragmentation patterns of the parent compound and its potential metabolites are then compared to elucidate the structure of the metabolites. Advanced techniques such as tandem mass spectrometry (MSn) can provide detailed fragmentation pathways for structural confirmation. ijpras.com

Hypothetical metabolic transformations of this compound that could be identified by mass spectrometry are listed below:

| Metabolic Transformation | Mass Change |

| Hydroxylation | +16 Da |

| Oxidation (to alcohol) | +16 Da |

| Glucuronidation | +176 Da |

| Sulfation | +80 Da |

Spectroscopic Fingerprinting for Quality Control and Authentication

Spectroscopic techniques provide a rapid and non-destructive means of creating a "fingerprint" of this compound. This fingerprint is a unique spectral pattern that can be used for quality control, batch-to-batch consistency checks, and authentication.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for the structural elucidation and purity assessment of this compound. The NMR spectrum provides detailed information about the chemical environment of each atom in the molecule. Quantitative NMR (qNMR) can be used for the accurate determination of the compound's purity without the need for a reference standard of the impurities. researchgate.netnih.gov The chemical shifts and coupling constants in the NMR spectrum serve as a unique fingerprint of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy provides information about the functional groups present in a molecule. researchgate.net The FTIR spectrum of this compound will show characteristic absorption bands corresponding to the carboxylic acid O-H and C=O stretching, as well as aromatic C-H and C=C stretching vibrations. This spectral fingerprint can be used for rapid identification and to check for the presence of impurities that may have different functional groups. FTIR-based fingerprinting, combined with chemometrics, can be a powerful method for discriminating between samples. japsonline.comresearchgate.net

Expected characteristic FTIR absorption bands for this compound are presented in the following table:

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (carboxylic acid) | 2500-3300 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-2960 |

| C=O stretch (ketone) | 1680-1700 |

| C=O stretch (carboxylic acid) | 1700-1725 |

| C=C stretch (aromatic) | 1450-1600 |

UV-Visible (UV-Vis) Spectroscopy:

Future Research Directions and Perspectives on 4 4 Hexylphenyl 4 Oxobutanoic Acid

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The traditional synthesis of 4-(4-Hexylphenyl)-4-oxobutanoic acid likely involves the Friedel-Crafts acylation of hexylbenzene (B86705) with succinic anhydride (B1165640), often utilizing a Lewis acid catalyst like aluminum chloride. wikipedia.orgstackexchange.com Future research should focus on developing more environmentally benign and efficient synthetic methodologies.

Green Chemistry Approaches:

Heterogeneous Catalysis: Replacing homogeneous catalysts, which are difficult to separate from the reaction mixture, with solid acid catalysts such as zeolites, clays, or metal oxides could offer significant advantages. researchgate.netchemistryjournals.net These catalysts are often reusable, non-corrosive, and can lead to cleaner reaction profiles.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and minimized side product formation. niscpr.res.intandfonline.com The application of microwave technology to the synthesis of this compound could offer a more energy-efficient and rapid production method. acs.orgnih.govtandfonline.com

Solvent-Free Reactions: Conducting the synthesis under solvent-free conditions, or in greener solvents like ionic liquids or deep eutectic solvents, can significantly reduce the environmental impact by minimizing volatile organic compound (VOC) emissions. researchgate.netbeilstein-journals.orgcmu.edu Mechanochemical methods, such as ball milling, also present a promising solvent-free alternative. beilstein-journals.org

An illustrative comparison of potential synthetic routes is presented in Table 1.

| Method | Catalyst | Solvent | Key Advantages | Potential Challenges |

| Conventional Friedel-Crafts | AlCl₃ (stoichiometric) | Chlorinated solvents, Nitrobenzene (B124822) | Well-established, high conversion | Catalyst waste, hazardous solvents, corrosion |

| Heterogeneous Catalysis | Zeolites, Metal Oxides | Toluene, Xylene | Catalyst recyclability, reduced waste | Lower activity, potential for catalyst deactivation |

| Microwave-Assisted Synthesis | Lewis or Brønsted acids | None or high-boiling point solvents | Rapid reaction times, higher yields | Specialized equipment, potential for hotspots |

| Solvent-Free Mechanochemical | Solid Lewis acids | None | Reduced solvent waste, high efficiency | Scalability, heat management |

Table 1: Comparison of Synthetic Pathways for this compound. This table provides a conceptual comparison of different synthetic approaches, highlighting the potential benefits of green chemistry methodologies.

Deeper Understanding of Reactivity and Mechanistic Pathways

A thorough understanding of the reactivity of this compound is crucial for its application in the synthesis of more complex molecules. The presence of a ketone and a carboxylic acid functional group offers multiple reaction sites.

Future research should focus on:

Reaction Kinetics and Thermodynamics: Detailed kinetic studies of reactions involving either the keto or the carboxylic acid group will provide valuable data for optimizing reaction conditions and understanding the underlying mechanisms.

Intermediate Isolation and Characterization: In reactions such as the formation of heterocyclic systems, the isolation and characterization of reaction intermediates can provide definitive proof of the mechanistic pathway. researchgate.net For instance, in the reaction with diamines, the initial formation of salts followed by dehydration to amides and subsequent cyclization to pyrroloimidazolones or pyrrolopyrimidinones has been demonstrated for related 4-aryl-4-oxobutanoic acids. researchgate.net

Influence of the Hexyl Group: The long alkyl chain may exert steric and electronic effects that influence the reactivity of the aromatic ring and the carbonyl groups. Mechanistic studies should aim to quantify these effects compared to analogues with smaller substituents. libretexts.org

A proposed general reaction pathway for the formation of heterocyclic derivatives is outlined below, based on studies of similar compounds. researchgate.net

Scheme 1: Postulated Reaction Pathway with Binucleophiles.

This compound + H₂N-(CH₂)n-NH₂ → [Salt Intermediate] → N-(aminoalkyl)-4-(4-hexylphenyl)-4-oxobutanamide → [Cyclized Heterocycle]

Design and Synthesis of Advanced Derivatives with Tailored Biological Activities

The core structure of this compound is a versatile scaffold for the synthesis of a wide array of derivatives with potential biological activities. The carboxylic acid and ketone functionalities serve as handles for chemical modification.

Future research in this area should include:

Synthesis of Heterocyclic Derivatives: The reaction of the ketoacid with various binucleophiles can lead to the formation of diverse heterocyclic systems, such as oxadiazoles, pyrimidines, and imidazoles. mdpi.com These heterocyclic moieties are prevalent in many biologically active compounds.

Structure-Activity Relationship (SAR) Studies: A systematic variation of the substituents on the phenyl ring and modifications of the butanoic acid chain will be essential to establish clear structure-activity relationships. nih.gov This will guide the design of derivatives with enhanced potency and selectivity for specific biological targets.

Biological Screening: Derivatives should be screened against a broad range of biological targets, including enzymes, receptors, and microbial strains, to identify potential therapeutic applications. For instance, derivatives of similar ketoacids have shown promise as anti-inflammatory, antimicrobial, and anticancer agents. chimicatechnoacta.rumdpi.com

| Derivative Class | Synthetic Precursor | Potential Biological Activity |

| Pyrroloimidazolones | Diamines | Anti-inflammatory, Anticonvulsant |

| 1,3,4-Oxadiazoles | Hydrazides | Antibacterial, Antifungal, Anti-inflammatory |

| Substituted Amides/Esters | Amines/Alcohols | Varied, dependent on substituent |

| Chalcone Analogues | Aromatic Aldehydes | HIV-1 Integrase Inhibition (based on related structures) |

Table 2: Potential Biologically Active Derivatives of this compound. This table outlines potential classes of derivatives and their associated biological activities based on existing literature for similar molecular scaffolds.

Investigation of New Material Science Applications

The molecular structure of this compound, featuring a rigid aromatic core and a flexible alkyl chain, is characteristic of molecules that can form liquid crystals. mdpi.com

Future research directions in material science include:

Liquid Crystal Properties: A systematic investigation into the mesomorphic (liquid crystalline) behavior of this compound and its derivatives is warranted. This would involve studying the influence of the hexyl chain length and modifications to the carboxylic acid group on the type of liquid crystal phases formed and their transition temperatures. researchgate.netbeilstein-journals.org

Polymer and Nanomaterial Integration: The carboxylic acid group provides a convenient point for grafting the molecule onto polymer backbones or the surface of nanoparticles. This could lead to the development of novel materials with tailored optical or electronic properties.

High Birefringence Materials: Derivatives of molecules with similar rigid cores are known to exhibit high birefringence, which is a desirable property for applications in displays and telecommunications. mdpi.com The synthesis and characterization of ester and amide derivatives of this compound could lead to new high-performance liquid crystal materials. tcichemicals.com

Integration of Computational and Experimental Methodologies for Predictive Modeling

Computational chemistry can play a pivotal role in accelerating the discovery and optimization of new derivatives and materials based on this compound.

Future research should leverage:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to predict the reactivity of different sites on the molecule, elucidate reaction mechanisms, and calculate spectroscopic properties. documentsdelivered.comscispace.comresearchgate.netmdpi.com This can help in understanding the outcomes of reactions and in designing more efficient synthetic routes.

Quantitative Structure-Activity Relationship (QSAR) Modeling: For biologically active derivatives, QSAR models can be developed to correlate molecular descriptors with biological activity. dergipark.org.trnih.goviosrjournals.orgtandfonline.comscispace.com These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Reaction Pathway Prediction: Advanced computational tools are being developed to predict the most likely outcomes of chemical reactions, which can be invaluable in planning multi-step syntheses and avoiding undesirable side products. oulu.finih.govchemrxiv.org

| Computational Method | Application Area | Predicted Properties |

| Quantum Chemistry (DFT) | Synthesis and Reactivity | Reaction energies, activation barriers, electronic structure, NMR/IR spectra |

| QSAR | Drug Design | Biological activity (e.g., IC₅₀), toxicity |

| Molecular Docking | Drug Design | Binding modes and affinities to biological targets |

| Molecular Dynamics | Material Science | Liquid crystal phase behavior, self-assembly |

Table 3: Integration of Computational and Experimental Approaches. This table illustrates how different computational methodologies can be applied to guide future research on this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。